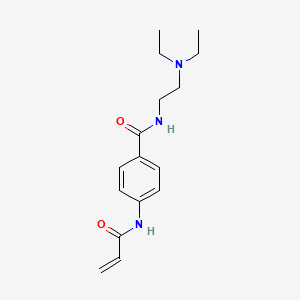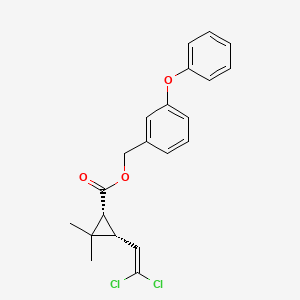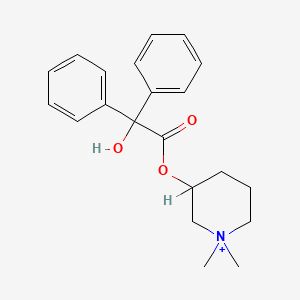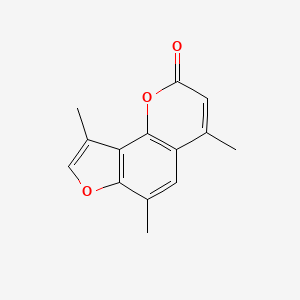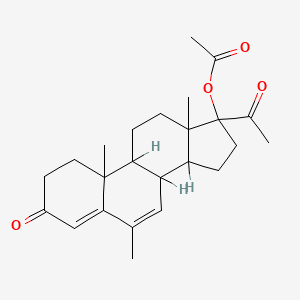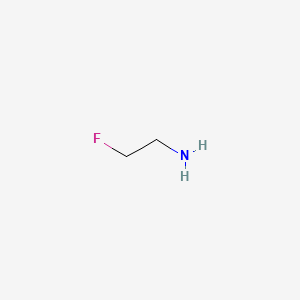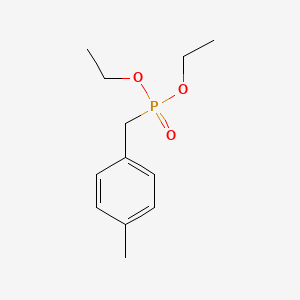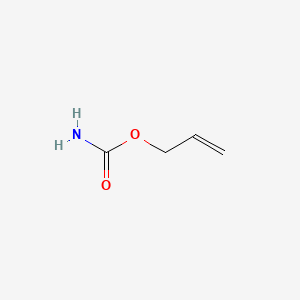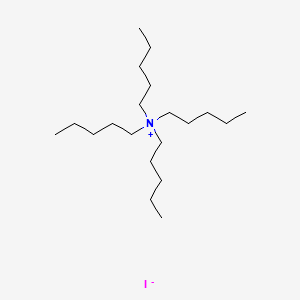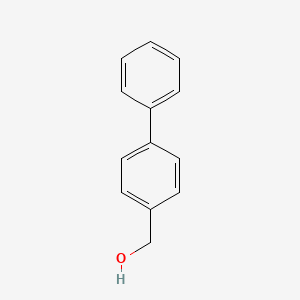
1,3-ジニトログリセリン
概要
説明
1,3-Dinitroglycerin is a chemical compound that belongs to the class of organic nitrates. It is a degradation product of nitroglycerin, which is widely known for its use as an explosive and a vasodilator. 1,3-Dinitroglycerin is characterized by the presence of two nitrate groups attached to the first and third carbon atoms of the glycerol backbone. This compound is of significant interest due to its applications in various fields, including environmental monitoring, pharmaceutical research, and toxicology.
科学的研究の応用
1,3-Dinitroglycerin has several scientific research applications:
Environmental Monitoring: It is used to monitor the degradation of nitroglycerin in environmental samples, such as water and soil.
Pharmaceutical Research: As a major plasma metabolite of nitroglycerin, 1,3-Dinitroglycerin is studied for its pharmacokinetics and pharmacodynamics in the development of vasodilator drugs.
作用機序
Target of Action
1,3-Dinitroglycerin, also known as Nitroglycerin (NG), primarily targets vascular smooth muscle . The compound’s primary role is to induce relaxation of the vascular smooth muscle, leading to vasodilation .
Mode of Action
Nitroglycerin forms free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase, which increases guanosine 3’5’ monophosphate (cGMP). This leads to dephosphorylation of myosin light chains and smooth muscle relaxation . Nitroglycerin produces vasodilation in both arteries and veins .
Biochemical Pathways
Nitroglycerin is metabolized to nitrite; 1,2-glyceryl dinitrate; and 1,3 glyceryl dinitrate . Nitrite is further metabolized to nitric oxide . 1,2- and 1,3-dinitroglycerols are less biologically active than nitroglycerin but they have longer half-lives, which explains some prolonged effects of nitrates .
Pharmacokinetics
Following intravenous administration, the plasma half-life of nitroglycerin is about three minutes . The estimated plasma half-life following sublingual administration is approximately six minutes . The elimination half-lives of metabolites 1,2-dinitroglycerin and 1,3-dinitroglycerin range between 32 to 26 minutes .
Result of Action
The principal pharmacological action of nitroglycerin is relaxation of vascular smooth muscle . Although venous effects predominate, nitroglycerin produces, in a dose-related manner, dilation of both veins and arteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dinitroglycerin. For instance, degradation products of nitroglycerin, including 1,2-dinitroglycerin (1,2-DNG) and 1,3-dinitroglycerin (1,3-DNG), can be detected in waste waters and soil at production and storage sites . These compounds are much more soluble than nitroglycerin and potentially more toxic .
生化学分析
Biochemical Properties
1,3-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is metabolized by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes its bioactivation . The compound interacts with various proteins and enzymes, including those involved in the nitric oxide pathway. These interactions are crucial for its vasodilatory effects, as 1,3-Dinitroglycerin is converted to nitric oxide, which then activates guanylate cyclase, leading to an increase in cyclic GMP levels .
Cellular Effects
1,3-Dinitroglycerin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation by relaxing vascular smooth muscle cells . This effect is mediated through the production of nitric oxide, which activates guanylate cyclase and increases cyclic GMP levels. Additionally, 1,3-Dinitroglycerin affects gene expression related to oxidative stress and inflammation, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of 1,3-Dinitroglycerin involves its conversion to nitric oxide, which is a potent vasodilator. This conversion is facilitated by mitochondrial aldehyde dehydrogenase 2 (ALDH2). Nitric oxide then activates guanylate cyclase, resulting in increased levels of cyclic GMP. This cascade leads to the dephosphorylation of myosin light chains, causing relaxation of vascular smooth muscle . The compound also interacts with plasma proteins, with a binding affinity of approximately 30% .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dinitroglycerin change over time due to its stability and degradation. The compound has a relatively short half-life, and its metabolites, such as 1,2-dinitroglycerin, have longer half-lives, contributing to prolonged effects . Studies have shown that 1,3-Dinitroglycerin can maintain its vasodilatory effects for extended periods, although its potency decreases over time due to degradation .
Dosage Effects in Animal Models
The effects of 1,3-Dinitroglycerin vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure . At higher doses, it can cause adverse effects such as hypotension and reflex tachycardia . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
1,3-Dinitroglycerin is involved in metabolic pathways that include its conversion to nitric oxide and other metabolites. The primary enzyme responsible for its metabolism is mitochondrial aldehyde dehydrogenase 2 (ALDH2) . This enzyme facilitates the bioactivation of 1,3-Dinitroglycerin, leading to the production of nitric oxide and subsequent vasodilation . The compound also interacts with other enzymes and cofactors involved in oxidative stress and inflammation pathways .
Transport and Distribution
Within cells and tissues, 1,3-Dinitroglycerin is transported and distributed through interactions with plasma proteins and cellular transporters. The compound has a plasma protein binding affinity of approximately 30%, which influences its distribution and bioavailability . It is also taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects .
Subcellular Localization
1,3-Dinitroglycerin is localized primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as the conversion to nitric oxide occurs in the mitochondria . The compound’s localization is directed by its chemical structure and interactions with cellular transporters and enzymes .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dinitroglycerin is typically synthesized through the nitration of glycerol. The process involves the reaction of glycerol with nitric acid under controlled conditions. The nitration reaction is carried out at a temperature range of 10-30°C, with the molar ratio of nitric acid to glycerol varying from 1:1 to 7:1 . The concentration of nitric acid used is usually around 69%.
Industrial Production Methods: In an industrial setting, the production of 1,3-Dinitroglycerin follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters and minimizing the risk of hazardous incidents.
化学反応の分析
Types of Reactions: 1,3-Dinitroglycerin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of 1,3-Dinitroglycerin to other oxidation products, such as nitrite and nitrate ions.
Reduction: The compound can be reduced to form glycerol and other lower nitrates.
Substitution: Nitrate groups in 1,3-Dinitroglycerin can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrite and nitrate ions.
Reduction: Glycerol and lower nitrates.
Substitution: Compounds with substituted functional groups replacing the nitrate groups.
類似化合物との比較
1,2-Dinitroglycerin: Another degradation product of nitroglycerin with similar properties but different structural arrangement.
Mononitroglycerin: Includes 1-mononitroglycerin and 2-mononitroglycerin, which have only one nitrate group attached to the glycerol backbone.
Uniqueness of 1,3-Dinitroglycerin: 1,3-Dinitroglycerin is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to 1,2-Dinitroglycerin, it has different pharmacokinetic properties and metabolic pathways. The presence of two nitrate groups makes it more reactive than mononitroglycerins, leading to distinct applications in research and industry.
特性
IUPAC Name |
(2-hydroxy-3-nitrooxypropyl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIGVDLTBLZXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862316 | |
| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00111 [mmHg] | |
| Record name | 1,2,3-Propanetriol, 1,3-dinitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7884 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-87-0 | |
| Record name | 1,3-Glyceryl dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,3-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


